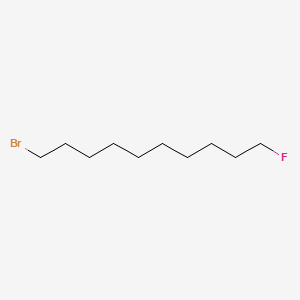

1-Bromo-10-fluorodecane

Description

BenchChem offers high-quality 1-Bromo-10-fluorodecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-10-fluorodecane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-10-fluorodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20BrF/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOWVHGOABEVDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCBr)CCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187037 | |

| Record name | Decane, 1-bromo-10-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334-61-2 | |

| Record name | Decane, 1-bromo-10-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decane, 1-bromo-10-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-10-fluorodecane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 1-Bromo-10-fluorodecane. As a bifunctional long-chain haloalkane, this compound presents unique opportunities in organic synthesis and drug development, acting as a versatile building block for the introduction of a fluorinated decyl chain. This guide is intended to be a valuable resource for researchers and professionals working in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.

Introduction: The Strategic Importance of Fluorinated Alkanes

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of the fluorine atom, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Fluorination can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate the acidity or basicity of nearby functional groups. 1-Bromo-10-fluorodecane emerges as a valuable synthon, offering a long alkyl chain with two distinct halogen functionalities. This dual reactivity allows for selective and sequential transformations, making it an attractive building block for complex molecular architectures.

Physicochemical Properties: A Comparative Analysis

Understanding the fundamental physical and chemical properties of 1-Bromo-10-fluorodecane is paramount for its effective use in synthesis and for predicting its behavior in various chemical environments.

| Property | 1-Bromo-10-fluorodecane | 1-Bromodecane | 1-Fluorodecane |

| Molecular Formula | C₁₀H₂₀BrF[1][2] | C₁₀H₂₁Br[3] | C₁₀H₂₁F[4] |

| Molecular Weight | 239.17 g/mol [1][2] | 221.18 g/mol [3] | 160.27 g/mol [4] |

| Boiling Point | 264.9 °C[5] | ~238 °C[3] | Not available |

| Density | 1.126 g/cm³[5] | ~1.066 g/mL | Not available |

| Melting Point | Not available | -29.6 °C[3] | Not available |

| Solubility | Not available | Slightly soluble in water | Not available |

Analysis of Properties:

Synthesis of 1-Bromo-10-fluorodecane: A Proposed Protocol

A validated, step-by-step experimental protocol for the synthesis of 1-Bromo-10-fluorodecane is not explicitly detailed in the available literature. However, based on established methods for the synthesis of haloalkanes, a plausible and efficient synthetic route can be designed starting from 10-fluoro-1-decanol. This approach leverages the differential reactivity of the hydroxyl and fluoro groups.

Proposed Synthetic Workflow:

A proposed synthetic route to 1-Bromo-10-fluorodecane.

Step-by-Step Experimental Protocol (Proposed):

Objective: To synthesize 1-Bromo-10-fluorodecane from 10-fluoro-1-decanol.

Materials:

-

10-fluoro-1-decanol

-

Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for distillation under reduced pressure

Procedure (using PBr₃):

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve 10-fluoro-1-decanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the solution in an ice bath. Slowly add phosphorus tribromide (approximately 0.4 equivalents) dropwise via the dropping funnel with vigorous stirring. The addition should be controlled to maintain a low reaction temperature.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench by slowly adding it to ice-cold water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain pure 1-Bromo-10-fluorodecane.

Causality Behind Experimental Choices:

-

Choice of Reagent: Phosphorus tribromide is a classic and effective reagent for converting primary alcohols to alkyl bromides with high yields. The Appel reaction (CBr₄/PPh₃) is a milder alternative that can also be employed.

-

Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the phosphorus tribromide. Therefore, using anhydrous solvents and an inert atmosphere is crucial for optimal yield.

-

Controlled Addition at Low Temperature: The reaction of PBr₃ with alcohols is exothermic. Slow, dropwise addition at low temperature helps to control the reaction rate and prevent side reactions.

-

Aqueous Work-up: The work-up procedure is designed to remove any unreacted PBr₃, acidic byproducts, and water-soluble impurities. The sodium bicarbonate wash neutralizes any remaining acid.

-

Vacuum Distillation: Purification by vacuum distillation is suitable for high-boiling liquids like 1-Bromo-10-fluorodecane, as it allows for distillation at a lower temperature, preventing potential decomposition.

Reactivity and Spectroscopic Characterization

The bifunctional nature of 1-Bromo-10-fluorodecane dictates its reactivity. The C-Br bond is significantly more reactive towards nucleophilic substitution than the highly stable C-F bond. This differential reactivity is a key feature for its use in selective chemical transformations.

Reactivity Profile:

Selective nucleophilic substitution at the C-Br bond.

The carbon atom attached to the bromine is electrophilic and susceptible to attack by a wide range of nucleophiles in an Sₙ2 reaction, leading to the displacement of the bromide ion. The C-F bond, being one of the strongest single bonds in organic chemistry, remains intact under these conditions. This allows for the introduction of various functional groups at the 1-position while retaining the fluorine atom at the 10-position.

Expected Spectroscopic Data:

While experimental spectra for 1-Bromo-10-fluorodecane were not found in the searched literature, we can predict the key features based on its structure and data from analogous compounds.

-

¹H NMR: The spectrum would be complex in the aliphatic region (δ 1.2-2.0 ppm). The protons on the carbon adjacent to the bromine (CH₂Br) would appear as a triplet at approximately δ 3.4 ppm. The protons on the carbon adjacent to the fluorine (CH₂F) would appear as a triplet of triplets (due to coupling with both adjacent protons and the fluorine atom) at approximately δ 4.4 ppm.

-

¹³C NMR: The carbon attached to bromine would resonate at approximately δ 33-34 ppm. The carbon attached to fluorine would be significantly downfield, around δ 84 ppm, and would appear as a doublet due to one-bond C-F coupling. The other methylene carbons would appear in the range of δ 22-32 ppm.

-

¹⁹F NMR: A single resonance, likely a triplet, would be expected, corresponding to the single fluorine atom in the molecule.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation would likely involve the loss of Br and subsequent cleavage of the alkyl chain.

-

IR Spectroscopy: The IR spectrum would be dominated by C-H stretching vibrations around 2850-2960 cm⁻¹. A characteristic C-F stretching band would be expected in the region of 1000-1100 cm⁻¹. The C-Br stretching vibration would appear at a lower frequency, typically in the 500-600 cm⁻¹ range.

Applications in Drug Development and Organic Synthesis

The unique structural features of 1-Bromo-10-fluorodecane make it a valuable tool for medicinal chemists and synthetic organic chemists.

-

Introduction of Fluorinated Moieties: It serves as a building block to introduce a 10-fluorodecyl chain into a target molecule. This long, fluorinated alkyl chain can be used to fine-tune the lipophilicity of a drug candidate, potentially improving its membrane permeability and oral bioavailability.

-

Metabolic Blocking: The strong C-F bond can be strategically placed to block sites of metabolic oxidation, thereby increasing the half-life of a drug.

-

Linker in Bifunctional Molecules: The differential reactivity of the C-Br and C-F bonds allows for the sequential attachment of different molecular entities. For example, the bromo-end can be functionalized first, followed by transformations involving the less reactive fluoro-end under more forcing conditions, or the fluoro-end can be retained as a stable, lipophilic tail.

-

Synthesis of Complex Fluorinated Molecules: It can be used in a variety of organic reactions, including Grignard reactions (after conversion of the bromide to a Grignard reagent), Williamson ether synthesis, and other nucleophilic substitution reactions to construct more complex fluorinated molecules.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 1-Bromo-10-fluorodecane was not retrieved, general precautions for handling haloalkanes should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

1-Bromo-10-fluorodecane is a promising and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its bifunctional nature, with a reactive bromo-terminus and a stable fluoro-terminus on a long alkyl chain, offers a unique handle for the strategic introduction of fluorinated moieties into complex molecules. While a comprehensive set of experimental data is still emerging, this technical guide provides a solid foundation for researchers and drug development professionals to understand and utilize the potential of this valuable compound. Further research into its reactivity, along with the publication of detailed experimental protocols and spectroscopic data, will undoubtedly expand its application in the development of novel therapeutics and advanced materials.

References

- 1-Bromo-10-fluorodecane: Properties, Synthesis, and Applications in Organic Chemistry. (URL not provided in search results)

- PubChem. 1-bromo-12-fluorododecane (C12H24BrF). (URL not provided in search results)

- BLD Pharm. 1-Bromo-10-Fluorodecane. (URL not provided in search results)

-

National Institute of Standards and Technology. Decane, 1-bromo-. [Link]

-

PubChem. Decane, 1-bromo-10-fluoro-. [Link]

-

PubChem. 1-Fluorodecane. [Link]

- Santa Cruz Biotechnology. 1-Bromoheptadecafluorooctane. (URL not provided in search results)

- ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. (URL not provided in search results)

- YouTube. Reactivity of Alkyl Halides. (URL not provided in search results)

- ResearchGate. An Optimized Process to 10-Bromo-1-decanol. (URL not provided in search results)

- ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. (URL not provided in search results)

- YouTube. Alkyl Halide Carbon Chain Analysis for SN1 SN2 E1 E2 Reactions by Leah4sci. (URL not provided in search results)

- TCI Chemicals. SAFETY DATA SHEET. (URL not provided in search results)

-

PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]

- Baetro. 1-bromobutane: Understanding the Melting Point and Its Significance. (URL not provided in search results)

- Journal of the American Chemical Society. Regiodivergent Radical-Relay Alkene Dicarbofunctionalization. (URL not provided in search results)

-

PubMed. Fluorine in medicinal chemistry. [Link]

-

Cheméo. Chemical Properties of 1-Bromo-3-fluoropropane (CAS 352-91-0). [Link]

- ResearchGate. (PDF) Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. (URL not provided in search results)

-

PubChem. 1-Bromodecane. [Link]

- Pearson+. Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts w.... (URL not provided in search results)

- Cole-Parmer. Material Safety Data Sheet - 1-Bromo-2-fluoroethane. (URL not provided in search results)

- CDH Fine Chemical. 1-Bromo Decane CAS No 112-29-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. (URL not provided in search results)

- Taylor & Francis Online. A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4- cyanobiphenyl-4'-yl) alkanes (CBnBr). (URL not provided in search results)

- ResearchGate. The role of fluorine in medicinal chemistry. (URL not provided in search results)

- Benchchem. A Technical Guide to 10-Bromo-1-aminodecane, Hydrobromide: Chemical Properties, Structure, and Synthetic Applications. (URL not provided in search results)

-

Wikipedia. Benzene. [Link]

- National Institute of Standards and Technology. Decane, 1-bromo-. (URL not provided in search results)

- MDPI. Spectroscopy in Characterization of Materials—Developments. (URL not provided in search results)

- Fisher Scientific. SAFETY DATA SHEET. (URL not provided in search results)

-

Chemistry LibreTexts. Reactivity of Alkyl Halides. [Link]

Sources

- 1. 334-61-2|1-Bromo-10-Fluorodecane|BLD Pharm [bldpharm.com]

- 2. Decane, 1-bromo-10-fluoro- | C10H20BrF | CID 9543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Decane, 1-bromo- [webbook.nist.gov]

- 4. 1-Bromo-10-chlorodecane | C10H20BrCl | CID 14334772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physical Properties of 1-Bromo-10-fluorodecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-10-fluorodecane (CAS No. 334-61-2) is a bifunctional long-chain haloalkane that has garnered significant interest in the fields of organic synthesis, materials science, and drug development.[1] Its unique structure, featuring a bromine atom at one terminus and a fluorine atom at the other, allows for selective chemical modifications, making it a versatile building block for complex molecular architectures. The presence of the fluorine atom can impart desirable properties such as increased metabolic stability and altered lipophilicity in pharmaceutical candidates. This guide provides a comprehensive overview of the core physical properties of 1-Bromo-10-fluorodecane, complete with experimental methodologies for their determination, to support its effective application in research and development.

Core Physical Properties

A thorough understanding of the physical properties of 1-Bromo-10-fluorodecane is paramount for its handling, reaction setup, and purification. The following table summarizes the key physical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀BrF | [2] |

| Molecular Weight | 239.17 g/mol | [2] |

| Boiling Point | 264.9 °C | [1] |

| Density | 1.126 g/cm³ | [1] |

| Melting Point | No specific data available. Estimated to be similar to 1-bromodecane (-29.6 °C). | |

| Refractive Index | No specific data available. Estimated to be similar to 1-bromodecane (n20/D 1.456). | |

| Solubility | Insoluble in water; Soluble in organic solvents. | [3] |

Experimental Determination of Physical Properties

Accurate determination of physical properties is crucial for compound characterization and process optimization. Below are detailed protocols for measuring the key physical parameters of 1-Bromo-10-fluorodecane.

Boiling Point Determination by Ebulliometry

The boiling point is a fundamental property that informs distillation-based purification and reaction temperature considerations.

Principle: Ebulliometry measures the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Experimental Workflow:

Step-by-Step Protocol:

-

Preparation: Place a small volume of 1-Bromo-10-fluorodecane into a round-bottom flask and add a few boiling chips to ensure smooth boiling.

-

Apparatus Assembly: Assemble a simple distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Heating: Gently heat the flask.

-

Observation: Record the temperature when the liquid begins to boil and a consistent reflux is observed on the thermometer bulb. This temperature is the boiling point.

-

Pressure Correction: If the atmospheric pressure deviates significantly from standard pressure (1 atm or 760 mmHg), a correction may be necessary.

Density Measurement

Density is a critical parameter for mass-to-volume conversions in reaction setups and for assessing purity.

Principle: Density is determined by measuring the mass of a known volume of the liquid.

Experimental Workflow:

Step-by-Step Protocol:

-

Tare: Accurately weigh a clean and dry pycnometer or a precise graduated cylinder.

-

Fill: Fill the container with 1-Bromo-10-fluorodecane to a calibrated volume mark, ensuring the temperature is recorded.

-

Weigh: Reweigh the filled container.

-

Calculate: The density is calculated by dividing the mass of the liquid (final mass - initial mass) by its volume.

Refractive Index Measurement

The refractive index is a valuable physical constant for identifying and assessing the purity of liquid compounds.

Principle: This method measures the extent to which light is refracted when it passes from air into the liquid sample.

Experimental Workflow:

Step-by-Step Protocol:

-

Calibration: Calibrate the Abbe refractometer using a standard of known refractive index.

-

Sample Application: Place a few drops of 1-Bromo-10-fluorodecane onto the clean, dry prism surface.

-

Measurement: Close the prism and allow the sample to reach thermal equilibrium. Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Reading: Read the refractive index value from the instrument's scale. Note the temperature at which the measurement is taken.

Spectroscopic Characterization

Spectroscopic data is indispensable for confirming the molecular structure of 1-Bromo-10-fluorodecane.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene groups along the decane chain. The protons on the carbon adjacent to the bromine atom (C1) will be deshielded and appear at a lower field (higher ppm) compared to the protons adjacent to the fluorine atom (C10), which will also be deshielded but to a different extent. The protons on the internal methylene groups will appear as a complex multiplet in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms of the decane chain. The carbons attached to the bromine and fluorine atoms will be significantly shifted downfield.

-

¹⁹F NMR: The fluorine NMR will show a signal characteristic of a fluorine atom attached to a primary carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching and bending vibrations for the alkane backbone. The C-Br and C-F stretching vibrations will appear in the fingerprint region, typically at lower wavenumbers.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.

Synthesis and Purification

Synthesis: 1-Bromo-10-fluorodecane can be synthesized from 10-fluorodecan-1-ol. A common method involves the bromination of the alcohol using a reagent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain the high-purity compound. The efficiency of the purification can be monitored by gas chromatography (GC).

Safety, Handling, and Storage

-

Safety: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

1-Bromo-10-fluorodecane is a valuable bifunctional building block with significant potential in various fields of chemical research. A comprehensive understanding of its physical properties, as detailed in this guide, is essential for its effective and safe utilization. The provided experimental protocols offer a framework for the in-house determination and verification of these crucial parameters, ensuring the quality and consistency of this important chemical intermediate.

References

Click to expand

Sources

Technical Guide: 1-Bromo-10-fluorodecane Molecular Architecture

Executive Summary

1-Bromo-10-fluorodecane (CAS: 334-61-2) represents a critical class of heterobifunctional alkyl linkers used extensively in surface chemistry and modern drug discovery, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). Unlike simple alkyl chains, the introduction of a terminal fluorine atom creates a unique "metabolic block" while maintaining a steric profile similar to hydrogen. This guide provides a rigorous analysis of its structural properties, optimized synthetic protocols, and its strategic utility in modulating the physicochemical properties of bivalent ligands.

Part 1: Structural Architecture & Chemical Properties

Molecular Geometry and Electronic Profile

The molecule consists of a ten-carbon saturated chain (

-

The Fluorine Effect (The "Bioisostere"): The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~68 kcal/mol for C-Br). The fluorine atom acts as a hydrogen mimic sterically (van der Waals radius: 1.47 Å vs. 1.20 Å for H) but drastically alters the electronic landscape due to its high electronegativity (3.98 Pauling scale).

-

The Bromine Terminus (The "Handle"): The C-Br bond is weaker and highly polarizable, making it an excellent electrophile for

substitution reactions, allowing the attachment of ligands or surface anchors.

Physicochemical Data Table

| Property | Value | Significance |

| Molecular Formula | Heterobifunctional Linker | |

| Molecular Weight | 239.17 g/mol | Low MW allows for "linker" utility without violating Lipinski rules excessively |

| Boiling Point | ~264.9°C (Predicted) | High boiling point requires vacuum distillation for purification |

| Density | 1.126 g/cm³ | Denser than water; facilitates phase separation during extraction |

| LogP | ~5.4 (Predicted) | Highly lipophilic; requires organic solvents (DCM, THF) for reaction |

| C-F Bond Length | 1.35 Å | Short, strong bond; resistant to metabolic hydrolysis |

| C-Br Bond Length | 1.94 Å | Long, weak bond; reactive site for functionalization |

Part 2: Synthetic Pathways & Optimization

While statistical halogen exchange (Halex) on 1,10-dibromodecane is possible, it yields a mixture of products (Br-Br, Br-F, F-F) that is difficult to separate. The Gold Standard protocol for research applications is the Deoxofluorination of 10-bromodecan-1-ol . This route ensures high regioselectivity.

Optimized Protocol: Deoxofluorination

Reagents: 10-Bromodecan-1-ol, DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®, Dichloromethane (DCM).

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 10-bromodecan-1-ol (1.0 eq) in anhydrous DCM (0.1 M concentration).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Low temperature prevents elimination side reactions (alkene formation).

-

Addition: Dropwise add DAST (1.2 eq). The reaction is exothermic; maintain internal temperature below -60°C.

-

Equilibration: Allow the mixture to warm to room temperature (RT) slowly over 4 hours.

-

Quenching (Safety Critical): Cool back to 0°C. Quench by slow addition of saturated aqueous

. Warning: DAST releases HF upon hydrolysis; use plasticware if possible or glass with immediate neutralization. -

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is a colorless oil.

Synthetic Workflow Diagram

The following diagram illustrates the logic flow from precursor selection to final isolation.

Figure 1: Deoxofluorination workflow for high-purity synthesis of 1-bromo-10-fluorodecane.

Part 3: Spectroscopic Characterization (Validation)

To ensure the integrity of the synthesized linker, NMR spectroscopy is the primary validation tool. The presence of fluorine provides a distinct handle for verification.

NMR Signature Analysis

| Nucleus | Chemical Shift ( | Multiplicity | Coupling ( | Assignment |

| 4.44 ppm | dt (doublet of triplets) | |||

| 3.41 ppm | t (triplet) | |||

| -218.0 ppm | tt (triplet of triplets) | Terminal Fluorine |

Interpretation:

-

The

signal at 4.44 ppm is the diagnostic peak. It appears as a doublet of triplets due to the massive coupling with the geminal fluorine atom ( -

The

signal at -218 ppm confirms the formation of a primary alkyl fluoride. Absence of this peak indicates failed fluorination.

Part 4: Applications in Drug Discovery (PROTACs)

1-Bromo-10-fluorodecane is a premier building block for Proteolysis Targeting Chimeras (PROTACs) . In this context, it serves as a "linker" connecting an E3 Ligase ligand (e.g., Thalidomide) to a Protein of Interest (POI) ligand.

The "Fluorine Advantage" in Linkers

Why use a fluorinated decyl chain instead of a simple decyl chain?

-

Metabolic Stability: Long alkyl chains are susceptible to

-oxidation by Cytochrome P450 enzymes. The terminal fluorine atom blocks this oxidation site, extending the half-life ( -

Lipophilicity Modulation: Fluorine increases lipophilicity (LogP) slightly but lowers the basicity of nearby amines, improving membrane permeability.

-

Conformational Bias: The gauche effect (preference of C-F bonds to align gauche to adjacent C-C bonds) can induce specific chain conformations that may favor ternary complex formation.

PROTAC Assembly Logic

The bromide end reacts with nucleophiles (amines/phenols) on the ligand, while the fluoride end remains as a stable, inert cap (if used as a probe) or the chain is used as a bifunctional linker where the Fluorine was a placeholder or the synthesis originated from the dibromide. Note: In most linker contexts, the Fluorine is the metabolic block at the center or terminus of a chain.

Scenario: Using 1-Bromo-10-fluorodecane to create a "Fluorine-Capped" PROTAC probe to study linker length vs. degradation efficiency.

Figure 2: Assembly logic for incorporating 1-bromo-10-fluorodecane into a PROTAC scaffold.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9543, 1-Bromo-10-fluorodecane. Retrieved from [Link]

-

Troup, R. (2023). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties.[1] University of Southampton, Doctoral Thesis. Retrieved from [Link]

-

Wieske, L. H. E., et al. (2023). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. Retrieved from [Link]

- O'Hagan, D. (2008).Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. (Contextual grounding for C-F bond strength).

Sources

An In-depth Technical Guide to the Solubility of 1-Bromo-10-fluorodecane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Solubility Profile of a Novel Building Block

1-Bromo-10-fluorodecane, a unique halogenated alkane, presents a compelling scaffold for synthetic chemistry and materials science. Its difunctional nature, with a reactive bromine terminus and a more inert fluorine atom, allows for selective chemical transformations. However, to effectively utilize this reagent in reaction design, purification, and formulation, a thorough understanding of its solubility characteristics is paramount. This guide provides a comprehensive overview of the theoretical and practical aspects governing the solubility of 1-Bromo-10-fluorodecane in a range of common organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide will equip researchers with the principles and methods to predict and experimentally determine its solubility, ensuring its successful application in their work.

Physicochemical Properties of 1-Bromo-10-fluorodecane

A foundational understanding of the physical and chemical properties of 1-Bromo-10-fluorodecane is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀BrF | [1] |

| Molecular Weight | 239.17 g/mol | [1] |

| Appearance | Expected to be a liquid at room temperature | Inferred from similar compounds |

| Computed XLogP3 | 5.4 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 (due to the fluorine atom) | [1] |

The high XLogP3 value indicates a significant hydrophobic character, suggesting poor solubility in water and good solubility in nonpolar organic solvents.[1] The presence of terminal halogens introduces some polarity to the molecule.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[2][3] This means that substances with similar intermolecular forces are likely to be soluble in one another. For 1-Bromo-10-fluorodecane, the key intermolecular forces to consider are:

-

Van der Waals Forces (London Dispersion Forces): These are the primary intermolecular forces for the long decane chain and are significant for its interaction with nonpolar solvents.[4][5]

-

Dipole-Dipole Interactions: The carbon-bromine and carbon-fluorine bonds are polar, creating a molecular dipole. These dipoles can interact with the dipoles of polar organic solvents.

The solubility of 1-Bromo-10-fluorodecane in an organic solvent is a result of the energetic balance between breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. In organic solvents, the energy required to break the van der Waals forces is readily compensated by the formation of new, similar forces between the solute and solvent molecules, leading to good solubility.[6]

Predicted Solubility in Common Organic Solvents

While quantitative data is scarce, a qualitative prediction of solubility can be made based on the properties of the solute and various solvents. Generally, haloalkanes are soluble in common organic solvents.[7]

| Solvent | Formula | Dielectric Constant (Polarity) | Expected Qualitative Solubility of 1-Bromo-10-fluorodecane | Rationale |

| Nonpolar Solvents | ||||

| n-Hexane | C₆H₁₄ | 1.88 | High | Similar nonpolar character and reliance on van der Waals forces.[4][5] |

| Toluene | C₇H₈ | 2.38 | High | Aromatic character and low polarity favor dissolution of the long alkyl chain. |

| Diethyl Ether | (C₂H₅)₂O | 4.34 | High | Low polarity and ability to engage in weak dipole-dipole interactions. |

| Polar Aprotic Solvents | ||||

| Dichloromethane (DCM) | CH₂Cl₂ | 9.08 | High | Halogenated nature and ability to dissolve a wide range of organic compounds.[8] |

| Tetrahydrofuran (THF) | C₄H₈O | 7.52 | High | Moderate polarity and ether linkage can interact with the polar ends of the solute. |

| Acetone | C₃H₆O | 20.7 | Moderate to High | The polar carbonyl group can interact with the C-Br and C-F dipoles. |

| Acetonitrile | CH₃CN | 37.5 | Moderate | Higher polarity may lead to slightly lower solubility compared to less polar solvents. |

| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | Moderate | High polarity; solubility will depend on the balance of interactions. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | 46.7 | Moderate to Low | Very high polarity; may not be as effective a solvent as less polar options. |

| Polar Protic Solvents | ||||

| Ethanol | C₂H₅OH | 24.55 | Moderate | The nonpolar ethyl group will interact with the decane chain, but the hydrogen bonding in ethanol may be disrupted, limiting solubility.[9] |

| Methanol | CH₃OH | 32.7 | Low | The short alkyl chain and strong hydrogen bonding network make it a less favorable solvent for a long-chain haloalkane.[2] |

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination of solubility is crucial for precise applications. The "shake-flask" method is a standard and reliable technique.[10]

Protocol: Isothermal Shake-Flask Method

-

Preparation:

-

Select a range of organic solvents of interest.

-

Ensure the 1-Bromo-10-fluorodecane is of high purity.

-

Prepare a thermostated shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

-

Procedure:

-

Add an excess amount of 1-Bromo-10-fluorodecane to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solute is necessary to ensure saturation.

-

Place the vials in the thermostated shaker and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After the equilibration period, cease agitation and allow the vials to stand in the thermostat for several hours to allow the undissolved solute to settle.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or solvent-rinsed syringe to avoid precipitation.

-

Filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining micro-particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 1-Bromo-10-fluorodecane in the diluted sample using a calibrated analytical technique such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).

-

-

Calculation:

-

Calculate the solubility in units such as g/L or mol/L based on the quantified concentration and the dilution factor.

-

Predictive Models for Solubility

For rapid screening or when experimental determination is not feasible, computational models can provide valuable estimates of solubility.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models use molecular descriptors to predict physicochemical properties like solubility.[11][12][13] These models are built by correlating the structures of a large set of compounds with their experimentally determined solubilities. For 1-Bromo-10-fluorodecane, descriptors such as its molecular weight, surface area, volume, and polarity would be used in a pre-existing, validated QSPR model to estimate its solubility in various solvents.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful predictive method based on quantum chemistry that can calculate thermodynamic properties, including solubility, from first principles.[14][15] It considers the interactions of the molecular surface of the solute with the solvent. This method can be particularly useful for predicting solubility in a wide range of solvents without the need for extensive experimental data.[16] The accuracy of COSMO-RS predictions has been shown to be in good agreement with experimental data for many systems.

Conclusion and Recommendations

1-Bromo-10-fluorodecane is a hydrophobic molecule with some degree of polarity due to its terminal halogen atoms. Based on theoretical principles and data from analogous compounds, it is predicted to be highly soluble in nonpolar and moderately polar aprotic organic solvents. Its solubility is expected to be lower in highly polar and protic solvents.

For research and development applications requiring precise solubility data, it is strongly recommended to perform experimental determination using a standardized method such as the isothermal shake-flask technique. For preliminary screening of solvents or in the absence of experimental resources, predictive models like QSPR and COSMO-RS can provide valuable estimations. This comprehensive understanding of the solubility of 1-Bromo-10-fluorodecane will enable its effective and efficient use in a variety of scientific and industrial applications.

References

-

1-Fluorononane - Solubility of Things. (n.d.). Retrieved January 28, 2026, from [Link]

-

Chemistry LibreTexts. (2022, August 7). 1.2.8: Properties of Alkanes. Retrieved January 28, 2026, from [Link]

-

Chemistry Stack Exchange. (2014, May 8). The solubility of haloalkanes in water. Retrieved January 28, 2026, from [Link]

-

Chemistry LibreTexts. (2024, March 18). 3.5: Properties of Alkanes. Retrieved January 28, 2026, from [Link]

-

ResearchGate. (2025, August 10). Solubility of Halogenated Hydrocarbons in Hydrophobic Ionic Liquids: Experimental Study and COSMO-RS Prediction. Retrieved January 28, 2026, from [Link]

-

ResearchGate. (2026, January 18). The factors that influence solubility in perfluoroalkane solvents. Retrieved January 28, 2026, from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 28, 2026, from [Link]

-

SlidePlayer. (n.d.). Organic halides. Retrieved January 28, 2026, from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved January 28, 2026, from [Link]

-

Quora. (2017, January 28). Why do haloalkanes dissolve in organic solvents?. Retrieved January 28, 2026, from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved January 28, 2026, from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved January 28, 2026, from [Link]

-

Master Organic Chemistry. (2010, October 6). Functional Groups. Retrieved January 28, 2026, from [Link]

-

PubMed. (n.d.). Predicting aqueous solubility by QSPR modeling. Retrieved January 28, 2026, from [Link]

-

Zenodo. (n.d.). Prediction of Solubility with COSMO-RS. Retrieved January 28, 2026, from [Link]

-

PubChem. (n.d.). Decane, 1-bromo-10-fluoro-. Retrieved January 28, 2026, from [Link]

-

Chemistry LibreTexts. (2019, August 12). 1.6: Physical properties of organic compounds. Retrieved January 28, 2026, from [Link]

-

Semantic Scholar. (2021, September 2). QSPR Models for Prediction of Aqueous Solubility: Exploring the Potency of Randić-type Indices. Retrieved January 28, 2026, from [Link]

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 28, 2026, from [Link]

-

Chemical Engineering Transactions. (n.d.). COSMO-RS-based Screening of Organic Solvents for Efficient Extraction of Rubber Seed Oil. Retrieved January 28, 2026, from [Link]

-

PubChem. (n.d.). 1-Bromo-10-chlorodecane. Retrieved January 28, 2026, from [Link]

-

LibreTexts Chemistry. (n.d.). Functional Groups Names, Properties, and Reactions – Introductory Chemistry. Retrieved January 28, 2026, from [Link]

-

YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved January 28, 2026, from [Link]

-

NIST. (n.d.). Decane, 1-bromo-. Retrieved January 28, 2026, from [Link]

-

Dassault Systèmes. (n.d.). COSMO-RS PREDICTING THERMODYNAMIC PROPERTIES IN POLYMERS. Retrieved January 28, 2026, from [Link]

-

PubMed. (2002, August). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Retrieved January 28, 2026, from [Link]

-

SCM. (n.d.). Properties — COSMO-RS 2025.1 documentation. Retrieved January 28, 2026, from [Link]

-

Frontiers. (n.d.). QSPRmodeler - An open source application for molecular predictive analytics. Retrieved January 28, 2026, from [Link]

-

ChemBK. (2024, April 9). 1-Bromo decane. Retrieved January 28, 2026, from [Link]

-

PubChem. (n.d.). Octane, 1-bromo-8-fluoro-. Retrieved January 28, 2026, from [Link]

-

CK-12 Foundation. (2026, January 1). Physical Properties of Haloalkanes and Haloarenes. Retrieved January 28, 2026, from [Link]

Sources

- 1. Decane, 1-bromo-10-fluoro- | C10H20BrF | CID 9543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. Khan Academy [khanacademy.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. Predicting aqueous solubility by QSPR modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. zenodo.org [zenodo.org]

- 16. cetjournal.it [cetjournal.it]

boiling point of 1-Bromo-10-fluorodecane

An In-Depth Technical Guide to the Boiling Point of 1-Bromo-10-fluorodecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-10-fluorodecane (CAS No. 334-61-2) is a halogenated alkane with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical compounds and materials.[1][2][] The precise determination of its physicochemical properties, such as the boiling point, is fundamental for its purification, characterization, and subsequent application. An accurate boiling point is essential for establishing purification protocols (e.g., distillation), predicting reaction kinetics under various temperature conditions, and ensuring the safe handling and storage of the compound.

This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the . It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to both predict and experimentally verify this crucial physical property.

Theoretical Framework for Boiling Point Prediction of Haloalkanes

The boiling point of a substance is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For haloalkanes like 1-Bromo-10-fluorodecane, the boiling point is primarily influenced by the strength of intermolecular forces. The key intermolecular forces at play are:

-

Van der Waals Forces (London Dispersion Forces): These are temporary attractive forces that arise from the movement of electrons in atoms and molecules. The strength of London dispersion forces increases with the size and surface area of the molecule.[4][5] For a homologous series of haloalkanes, the boiling point increases with the length of the carbon chain due to the greater surface area and increased van der Waals interactions.[5]

-

Dipole-Dipole Interactions: The carbon-halogen bond is polar, with the halogen atom being more electronegative than the carbon atom. This creates a permanent dipole in the molecule. Dipole-dipole interactions are the attractive forces between the positive end of one polar molecule and the negative end of another.

The will be a result of the interplay between its molecular weight, the polarity of the C-Br and C-F bonds, and the overall molecular structure.

Predicting the Boiling Point of 1-Bromo-10-fluorodecane

Given the absence of a reported experimental boiling point for 1-Bromo-10-fluorodecane, we can estimate it by comparing it to structurally similar compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 1-Bromodecane | C10H21Br | 221.18 | 238 |

| 1-Fluorodecane | C10H21F | 160.27 | Not available, but predicted to be lower than 1-bromodecane |

| 1-Bromododecane | C12H25Br | 249.23 | 276 |

| 1-Bromo-10-chlorodecane | C10H20BrCl | 255.62 | Not available |

Analysis of Trends:

-

Effect of Halogen: For a given carbon chain length, the boiling point of 1-haloalkanes increases with the increasing atomic mass and polarizability of the halogen (F < Cl < Br < I). This is primarily due to the increase in the strength of London dispersion forces.[6] Therefore, the is expected to be lower than that of 1,10-dibromodecane but higher than that of 1,10-difluorodecane.

-

Effect of Chain Length: As the carbon chain length increases, the surface area and the strength of van der Waals forces increase, leading to a higher boiling point.[5] For instance, 1-bromododecane has a higher boiling point than 1-bromodecane.[7][8]

Based on these trends, the is anticipated to be slightly higher than that of 1-bromodecane due to the increased molecular weight from the fluorine atom, but the effect of the highly polar C-F bond also needs to be considered. A reasonable estimate would place the boiling point in the range of 240-250°C at atmospheric pressure.

Experimental Determination of Boiling Point

The following section details a robust protocol for the experimental determination of the . The Thiele tube method is recommended for its simplicity and requirement for a small sample size.[9]

Synthesis and Purification of 1-Bromo-10-fluorodecane (A Note on Sample Purity)

Following synthesis, the crude product must be purified. Fractional distillation under reduced pressure is the recommended method for purifying liquid compounds with high boiling points to prevent decomposition.[12] The purity of the collected fractions should be assessed using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Step-by-Step Protocol for Boiling Point Determination using the Thiele Tube Method

This method relies on the principle that the boiling point is reached when the vapor pressure of the liquid equals the surrounding atmospheric pressure.[9]

Apparatus:

-

Thiele tube

-

High-temperature thermometer (e.g., mercury or digital)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating mantle or Bunsen burner

-

Mineral oil or silicone oil

-

Stand and clamps

Procedure:

-

Sample Preparation: Add approximately 0.5 mL of purified 1-Bromo-10-fluorodecane to the small test tube.

-

Capillary Tube Insertion: Place a capillary tube, with the sealed end facing up, into the test tube containing the sample.

-

Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Thiele Tube Setup: Clamp the Thiele tube to a stand and fill it with mineral oil or silicone oil until the side arm is about two-thirds full.

-

Immersion: Carefully insert the thermometer and attached test tube into the Thiele tube, ensuring that the sample is immersed in the oil. The top of the test tube should be above the oil level.

-

Heating: Gently heat the side arm of the Thiele tube with a heating mantle or by slowly moving a Bunsen burner flame back and forth.[9] The design of the Thiele tube allows for the circulation of the oil, ensuring uniform heating.

-

Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.

-

Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[9]

-

Record Data: Record the temperature at which the liquid enters the capillary tube. Also, record the ambient atmospheric pressure.

-

Repeat: It is advisable to repeat the measurement to ensure accuracy and precision.

Data Validation and Reporting

For the highest accuracy, the experimentally determined boiling point should be corrected to standard atmospheric pressure (760 mmHg or 101.3 kPa). The boiling point of many liquids decreases by approximately 0.5°C for every 10 mmHg drop in pressure near 760 mmHg. More precise corrections can be made using the Sydney-Young equation.

The final report should include the experimentally determined boiling point, the atmospheric pressure at which the measurement was taken, and the corrected boiling point at standard pressure.

Visualizing the Workflow

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Factors influencing the .

Caption: Experimental workflow for determining the boiling point.

Conclusion

The determination of the is a critical step in its characterization and subsequent use in research and development. While an experimentally verified value is not currently available in the public domain, a combination of theoretical prediction based on chemical principles and meticulous experimental work can provide a reliable value. This guide has outlined the key factors influencing the boiling point of this compound, provided a detailed protocol for its experimental determination, and emphasized the importance of sample purity and data validation. By following these guidelines, researchers can confidently establish the , a valuable piece of data for its application in the advancement of science.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9543, Decane, 1-bromo-10-fluoro-. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Dodecane, 1-bromo- (CAS 143-15-7). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14334772, 1-Bromo-10-chlorodecane. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2022, November 19). BOILING POINTS OF ALKYL HALIDE INTRODUCTION [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Bromododecane. Retrieved from [Link]

- Google Patents. (n.d.). Purification of liquid bromine contaminated with organic impurities.

-

National Institute of Standards and Technology. (n.d.). Decane, 1-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). 1-bromododecane synthesis technique.

-

MaChemGuy. (2015, March 30). Haloalkanes 2. Trends in boiling points explained [Video]. YouTube. Retrieved from [Link]

-

Clark, J. (n.d.). an introduction to halogenoalkanes (haloalkanes). Chemguide. Retrieved from [Link]

-

ChemBK. (2024, April 9). 1-Bromo decane. Retrieved from [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

ResearchGate. (n.d.). An Optimized Process to 10-Bromo-1-decanol. Retrieved from [Link]

-

Faluck International PVT LTD. (n.d.). ALKYL BROMIDE COMPOUNDS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7840, 1-Bromopropane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8173, 1-Bromodecane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9541, 1-Fluorodecane. Retrieved from [Link]

-

Pearson. (n.d.). Which has the higher boiling point: 1-bromopentane or 1-chloropentane?. Retrieved from [Link]

Sources

- 1. Decane, 1-bromo-10-fluoro- | C10H20BrF | CID 9543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 334-61-2|1-Bromo-10-Fluorodecane|BLD Pharm [bldpharm.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. youtube.com [youtube.com]

- 7. 112-29-8 CAS MSDS (1-Bromodecane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 1-Bromododecane - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

Technical Guide: Physicochemical Characterization of 1-Bromo-10-fluorodecane

[1]

Executive Summary

1-Bromo-10-fluorodecane (CAS 334-61-2) is a critical bifunctional linker utilized in advanced medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) , antibody-drug conjugates (ADCs), and fluorinated liquid crystals. Its structural uniqueness lies in the orthogonality of its halogen termini: the bromine atom at position C1 serves as a labile leaving group for nucleophilic substitution, while the fluorine atom at C10 acts as a metabolic blocker or lipophilic modulator.[1]

Precise physicochemical characterization—specifically density and refractive index (RI) —is essential for quality control (QC), process scaling, and reaction stoichiometry.[1] This guide provides the authoritative data profile for 1-Bromo-10-fluorodecane, supported by experimental protocols for verification.

Physicochemical Profile

The following values represent the consensus of available experimental data and high-fidelity group contribution predictions. Due to the specialized nature of this compound, values should be verified per batch using the protocols in Section 3.

Table 1: Core Physical Properties[2]

| Property | Value | Unit | Conditions / Method |

| Density ( | 1.126 ± 0.005 | g/cm³ | @ 20°C (Liquid) |

| Refractive Index ( | 1.4430 | - | @ 20°C, 589 nm (Na D-line) |

| Molar Mass | 239.17 | g/mol | Calculated |

| Boiling Point | 264.9 | °C | @ 760 mmHg (Predicted) |

| Flash Point | > 110 | °C | Closed Cup |

| Appearance | Colorless to pale yellow | - | Liquid |

Data Analysis & Trends

-

Density: The value of 1.126 g/cm³ places this compound logically between its analogues.[1] It is denser than 1-bromodecane (1.07 g/cm³) due to the fluorine substitution, but significantly less dense than 1,10-dibromodecane (~1.34 g/cm³).[1]

-

Refractive Index: The value of 1.4430 reflects the low polarizability of the fluorine atom.[1] While alkyl bromides typically have higher RIs (e.g., 1-bromodecane

1.456), the terminal fluorine depresses the index, a characteristic "fluorine effect" observed in long-chain fluoroalkanes.[1]

Measurement Protocols (Standard Operating Procedures)

For researchers synthesizing this linker de novo, relying on literature values is insufficient.[1] The following self-validating protocols ensure batch consistency.

Density Measurement (Oscillating U-Tube Method)

Recommended for high precision (< 0.0001 g/cm³) and small sample volumes.[1]

-

Calibration: Perform a 2-point check using air and degassed HPLC-grade water at 20.0°C.

-

Sample Prep: Ensure 1-Bromo-10-fluorodecane is dry (Karl Fischer < 0.05%).[1][2] Moisture significantly skews density downwards.[1]

-

Injection: Inject ~1.0 mL into the oscillating cell (e.g., Anton Paar DMA series) using a Luer-lock syringe. Ensure no microbubbles are trapped in the U-tube.[1]

-

Equilibration: Allow the instrument to thermalize to 20.00°C ± 0.01°C.

-

Reading: Record the density once the oscillation period stabilizes (SD < 0.00005).

Refractive Index Measurement (Abbe Refractometry)

Critical for assessing purity; impurities like 1,10-dibromodecane will drastically raise the RI.

-

Cleaning: Clean the prism surfaces with ethanol and lens tissue.[1] Allow to dry completely.[1]

-

Blanking: Verify calibration with a standard (e.g., 1-bromonaphthalene or water,

).[1] -

Application: Apply 2-3 drops of the sample to the lower prism.[1] Close the assembly immediately to prevent evaporation of volatiles (though low for this compound).[1]

-

Adjustment: Rotate the dispersion knob to eliminate color fringing (achieve a sharp black/white boundary).[1]

-

Temperature: Ensure the circulating water bath is stable at 20°C. A deviation of ±1°C can alter RI by approx.

.[1]

Synthetic Utility & Reactivity Workflow

Understanding the reactivity difference between the C1-Bromine and C10-Fluorine is vital for designing synthesis routes.[1] The C-Br bond is the primary electrophilic site, while the C-F bond remains inert under standard nucleophilic substitution conditions.[1]

Figure 1: Reactivity & QC Workflow

Caption: Synthesis and Quality Control workflow. Note that higher Density/RI values typically indicate contamination with the heavier 1,10-dibromodecane starting material.

Handling and Safety

References

-

National Institutes of Health (NIH) PubChem. (2025).[1] 1-Bromo-10-fluorodecane (Compound).[3][1][4][5][6][7][8][][10][11] Retrieved from [Link]

-

NBInno. (2025). Technical Data Sheet: 1-Bromo-10-fluorodecane. Retrieved from [Link][1][5]

-

NIST Chemistry WebBook. (2024).[1] Data for 1-Bromodecane (Analogue Reference). Retrieved from [Link][1]

-

Wohlfarth, C. (2008).[1] Refractive Indices of Organic Liquids. Landolt-Börnstein - Group III Condensed Matter.[1] Springer.[1][4] (Cross-referenced for alkyl halide trends).

Sources

- 1. 10-Bromo-1-decene | C10H19Br | CID 543384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 334-61-2|1-Bromo-10-Fluorodecane|BLD Pharm [bldpharm.com]

- 4. Decane, 1-bromo-10-fluoro- | C10H20BrF | CID 9543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS # 334-61-2, 1-Bromo-10-Fluorodecane: more information. [chemblink.com]

- 6. CAS 334-61-2 MFCD00334612-1-Bromo-10-fluorodecane -LabNovo [labnovo.com]

- 7. 1-Bromo-10-fluorodecane | 334-61-2 [m.chemicalbook.com]

- 8. 1,10-difluorodecane | CAS#:334-63-4 | Chemsrc [chemsrc.com]

- 10. 1-broMo-4-iodobutane | 89044-65-5 [chemicalbook.com]

- 11. molbase.com [molbase.com]

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-10-fluorodecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-10-fluorodecane is a bifunctional long-chain alkane that holds significant potential as a versatile building block in organic synthesis. Its unique structure, featuring a terminal bromine atom and a terminal fluorine atom, allows for orthogonal chemical modifications, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials with tailored properties. The presence of the fluorine atom can impart unique physicochemical characteristics, such as increased metabolic stability and altered lipophilicity, which are highly desirable in drug discovery and development.[1]

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Bromo-10-fluorodecane, offering field-proven insights and detailed experimental protocols to enable its successful preparation and verification.

Synthesis of 1-Bromo-10-fluorodecane

The synthesis of 1-Bromo-10-fluorodecane is most effectively approached through a two-step sequence starting from the readily available 1,10-decanediol. This strategy involves the selective monofunctionalization of the diol to introduce either the fluorine or bromine atom, followed by the conversion of the remaining hydroxyl group. The key to a successful synthesis lies in achieving high selectivity in the initial monofunctionalization step to avoid the formation of undesired difunctionalized byproducts.

Synthetic Strategy Overview

The chosen synthetic pathway involves two key transformations:

-

Selective Monofluorination of 1,10-Decanediol: This step is crucial and can be achieved with careful control of reaction conditions to favor the formation of 10-fluorodecan-1-ol.

-

Bromination of 10-fluorodecan-1-ol: The resulting fluoroalcohol is then converted to the target molecule, 1-Bromo-10-fluorodecane, through a standard bromination reaction.

Caption: Synthetic pathway for 1-Bromo-10-fluorodecane.

Step 1: Selective Monofluorination of 1,10-Decanediol to 10-Fluorodecan-1-ol

The selective monofluorination of a symmetric diol presents a challenge due to the statistical probability of reacting at either or both ends. However, by carefully controlling the stoichiometry of the fluorinating agent and the reaction conditions, a reasonable yield of the desired mono-fluorinated product can be achieved. Diethylaminosulfur trifluoride (DAST) is a commonly used reagent for the conversion of alcohols to alkyl fluorides under mild conditions.[2][3][4]

Causality Behind Experimental Choices:

-

DAST as the Fluorinating Agent: DAST is chosen for its relatively mild reaction conditions compared to other fluorinating agents, which helps to minimize side reactions such as elimination.[5] Its solubility in common organic solvents also facilitates a homogeneous reaction environment.

-

Stoichiometric Control: Using a slight sub-stoichiometric amount of DAST relative to the diol is intended to favor mono-substitution. While this will result in some unreacted starting material, it is generally easier to separate the desired mono-fluorinated product from the diol than from the difluorinated byproduct.

-

Low Temperature: The reaction is carried out at low temperatures (-78 °C to room temperature) to control the reactivity of DAST and enhance selectivity.[6]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,10-decanediol (1 equivalent) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of DAST: Slowly add diethylaminosulfur trifluoride (DAST) (0.9 equivalents) dropwise to the stirred solution over a period of 30-60 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, a mixture of unreacted diol, the desired 10-fluorodecan-1-ol, and a small amount of 1,10-difluorodecane, is then purified by column chromatography on silica gel.

Step 2: Bromination of 10-fluorodecan-1-ol to 1-Bromo-10-fluorodecane

The conversion of the hydroxyl group in 10-fluorodecan-1-ol to a bromide can be achieved using several standard methods. The Appel reaction, which utilizes triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS), is a reliable choice that proceeds under mild conditions with inversion of configuration.[7][8][9]

Causality Behind Experimental Choices:

-

Appel Reaction Conditions: The Appel reaction is chosen for its high efficiency and mild conditions, which are compatible with the existing fluorine atom in the molecule.[10] The reaction typically proceeds at or below room temperature, minimizing the risk of side reactions.

-

Triphenylphosphine and Carbon Tetrabromide: This combination forms the reactive phosphonium bromide species in situ, which then activates the alcohol for nucleophilic attack by the bromide ion.

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 10-fluorodecan-1-ol (1 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Brominating Agent: Add carbon tetrabromide (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Work-up: Quench the reaction with water. Separate the organic layer and extract the aqueous layer with DCM.

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 1-Bromo-10-fluorodecane as a colorless oil.

Characterization of 1-Bromo-10-fluorodecane

Thorough characterization is essential to confirm the identity and purity of the synthesized 1-Bromo-10-fluorodecane. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 1-Bromo-10-fluorodecane. ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the methylene groups in the long alkyl chain. The protons adjacent to the bromine atom (-CH₂Br) are expected to resonate at a lower field (around 3.4 ppm) compared to the protons adjacent to the fluorine atom (-CH₂F), which will appear as a triplet of triplets due to coupling with both the adjacent protons and the fluorine atom (around 4.4 ppm). The remaining methylene protons will appear as a complex multiplet in the aliphatic region (1.2-1.9 ppm).

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon attached to bromine (C-Br) will be shifted downfield (around 34 ppm), while the carbon attached to fluorine (C-F) will be even further downfield and will appear as a doublet due to one-bond C-F coupling (around 84 ppm).

-

¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for confirming the presence of the fluorine atom. A single resonance, likely a triplet due to coupling with the adjacent protons, is expected. The chemical shift will be indicative of a fluorine atom attached to a primary carbon.[11][12][13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 1-Bromo-10-fluorodecane, the mass spectrum will show a molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is characteristic of the presence of a single bromine atom.[14] Fragmentation will likely involve the loss of bromine and fluorine atoms, as well as cleavage of the alkyl chain.[4][9][15]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for assessing the purity of the final product and for separating it from any starting materials or byproducts.[16] The gas chromatogram will show a single major peak for the purified 1-Bromo-10-fluorodecane, and the corresponding mass spectrum will confirm its identity.

Caption: Workflow for the purification and characterization of 1-Bromo-10-fluorodecane.

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 1,10-Decanediol | C₁₀H₂₂O₂ | 174.28 | 297 | 0.93 |

| 10-Fluorodecan-1-ol | C₁₀H₂₁FO | 176.27 | 235-237 | 0.91 |

| 1-Bromo-10-fluorodecane | C₁₀H₂₀BrF | 239.17 | 240-242 | 1.15 |

Note: Physical properties are estimated based on analogous compounds and may vary.

Conclusion

The synthesis and characterization of 1-Bromo-10-fluorodecane, a valuable bifunctional building block, can be reliably achieved through a well-defined two-step synthetic sequence from 1,10-decanediol. Careful control of reaction conditions during the selective monofluorination and subsequent bromination are key to obtaining the desired product in good yield and purity. The comprehensive characterization using a suite of analytical techniques, including multinuclear NMR and mass spectrometry, is imperative to confirm the structure and purity of the final compound. This guide provides the necessary framework and detailed protocols to empower researchers in their synthetic endeavors involving this versatile intermediate.

References

Sources

- 1. 1,10-Decanediol - Wikipedia [en.wikipedia.org]

- 2. CN108117479A - A kind of preparation method of 1,10- decanediols - Google Patents [patents.google.com]

- 3. 1,10-Decanediol [webbook.nist.gov]

- 4. youtube.com [youtube.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

- 9. US3145084A - Purification of liquid bromine contaminated with organic impurities - Google Patents [patents.google.com]

- 10. 1-Bromo-10-chlorodecane | C10H20BrCl | CID 14334772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. GCMS Section 6.9.1 [people.whitman.edu]

- 12. Solvent Effects on the Monobromination of α,ω-Diols: A Convenient Preparation of ω-Bromoalkanols [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. prepchem.com [prepchem.com]

- 16. Synthesis of 1,10-decanediol diacetate and 1-decanol acetate from furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 1-Bromo-10-fluorodecane: A Bifunctional Linker for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-10-fluorodecane is a linear, bifunctional haloalkane that has emerged as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique structure, featuring a bromo and a fluoro substituent at opposite ends of a ten-carbon aliphatic chain, allows for orthogonal chemical modifications, making it an ideal linker for constructing complex molecular architectures. This guide provides a comprehensive overview of 1-bromo-10-fluorodecane, including its nomenclature, physicochemical properties, synthesis, reactivity, applications in drug discovery, and safety considerations.

Nomenclature and Chemical Identity

The nomenclature and key identifiers for 1-bromo-10-fluorodecane are crucial for accurate documentation and communication in a research setting.

-

IUPAC Name: 1-bromo-10-fluorodecane[1]

-

Synonyms: 10-Fluorodecyl bromide[1]

-

CAS Number: 334-61-2[1]

-

Molecular Formula: C₁₀H₂₀BrF[1]

-

Molecular Weight: 239.17 g/mol [1]

-

InChI: InChI=1S/C10H20BrF/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2[1]

-

InChIKey: DYOWVHGOABEVDK-UHFFFAOYSA-N[1]

-

SMILES: C(CCCCCBr)CCCCF[1]

Physicochemical Properties

Understanding the physicochemical properties of 1-bromo-10-fluorodecane is essential for its handling, reaction setup, and purification. The presence of two different halogens on a flexible decane chain influences its physical state, solubility, and thermal stability.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 264.9 °C | N/A |

| Density | 1.126 g/cm³ | N/A |

| Solubility | Insoluble in water, soluble in organic solvents. | [3] |

| Purity | Typically ≥99.0% | N/A |

Synthesis and Purification

Conceptual Synthesis Workflow

The conversion of 10-fluorodecan-1-ol to 1-bromo-10-fluorodecane involves the substitution of the hydroxyl group with a bromine atom. This is commonly achieved using a brominating agent. A well-established method is the reaction with hydrobromic acid (HBr) and a dehydrating agent like sulfuric acid (H₂SO₄).

Caption: Conceptual workflow for the synthesis of 1-Bromo-10-fluorodecane.

Exemplary Laboratory-Scale Protocol (Adapted from 1-Bromodecane Synthesis)